molecular formula C23H22BrNO4 B286527 N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide

N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide

Cat. No. B286527
M. Wt: 456.3 g/mol
InChI Key: WBYQLDPALLXMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide, also known as Bromo-DragonFLY, is a potent hallucinogenic compound that belongs to the phenethylamine family. It was first synthesized in the late 1990s by a team of chemists led by David E. Nichols at Purdue University. Since then, it has gained popularity among recreational drug users due to its potent psychedelic effects. However, its potential as a research tool for scientific studies has also been recognized.

Mechanism of Action

N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamideFLY's mechanism of action involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the modulation of neurotransmitter release. This results in the altered perception of sensory stimuli and the induction of hallucinations and other psychedelic effects.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamideFLY's biochemical and physiological effects are not fully understood, but it is known to cause profound alterations in sensory perception, mood, and cognition. It has also been reported to induce physical symptoms such as nausea, vomiting, and tremors, as well as cardiovascular effects such as tachycardia and hypertension.

Advantages and Limitations for Lab Experiments

N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamideFLY's potent psychedelic effects make it a valuable tool for studying the neurobiology of perception, cognition, and behavior. However, its use in laboratory experiments is limited by its potential for toxicity and adverse effects, as well as the difficulty in controlling the dose and route of administration.

Future Directions

There are several potential future directions for research on N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamideFLY. One area of interest is its potential as a therapeutic agent for psychiatric disorders, particularly those that involve alterations in serotonin signaling. Another area of interest is its potential as a tool for studying the neurobiology of consciousness and the nature of subjective experience. Finally, there is a need for further research on its safety and toxicity profile, particularly in relation to its potential for abuse and dependence.

Synthesis Methods

The synthesis of N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamideFLY involves several steps, starting with the condensation of 2-bromo-1-phenylethanone with 3,4,5-trimethoxybenzaldehyde to form the intermediate N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzaldehyde. This intermediate is then reduced to the corresponding alcohol using sodium borohydride, followed by acylation with benzoyl chloride to yield the final product, N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamideFLY.

Scientific Research Applications

N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamideFLY has been used in several scientific studies to investigate its mechanism of action and potential therapeutic applications. One study found that it acts as a potent agonist at the serotonin 5-HT2A receptor, which is known to play a key role in the regulation of mood, perception, and cognition. This receptor has also been implicated in the pathophysiology of several psychiatric disorders, such as schizophrenia and depression, making it a potential target for drug development.

properties

Molecular Formula

C23H22BrNO4

Molecular Weight

456.3 g/mol

IUPAC Name

N-[(2-bromophenyl)-phenylmethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H22BrNO4/c1-27-19-13-16(14-20(28-2)22(19)29-3)23(26)25-21(15-9-5-4-6-10-15)17-11-7-8-12-18(17)24/h4-14,21H,1-3H3,(H,25,26)

InChI Key

WBYQLDPALLXMGN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3Br

Origin of Product

United States

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